molecular formula C10H12FNO B7478108 2-(2-fluorophenyl)-N,N-dimethylacetamide

2-(2-fluorophenyl)-N,N-dimethylacetamide

Cat. No.: B7478108
M. Wt: 181.21 g/mol
InChI Key: PGYCBMSLTFLKQK-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-N,N-dimethylacetamide is an aromatic acetamide derivative characterized by a fluorine substituent at the ortho position of the phenyl ring and two methyl groups on the acetamide nitrogen. The fluorine atom likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, influencing pharmacokinetic properties .

Properties

IUPAC Name

2-(2-fluorophenyl)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-12(2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYCBMSLTFLKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Key Properties/Applications References
2-(2-Fluorophenyl)-N,N-dimethylacetamide - Ortho-fluorophenyl group
- N,N-dimethylacetamide core
Likely enhanced metabolic stability; potential CNS activity (inferred)
2-Chloro-N-phenethylacetamide - Chloro substituent
- Phenethyl chain
Intermediate in organic synthesis
N-(3,4-Difluorophenyl)-2,2-diphenylacetamide - Di-fluorophenyl group
- Diphenylacetamide core
Structural studies; hydrogen-bonding motifs in crystallography
N-[2-(Diethylamino)ethyl]-2-phenylacetamide - Diethylaminoethyl group
- Phenylacetamide
Potential ligand or bioactive molecule
2-(4-Aminophenyl)-N,N-dimethylacetamide - Para-aminophenyl group
- N,N-dimethylacetamide
Safety data available (GHS classification)

Structural Variations and Electronic Effects

  • Fluorine vs.
  • Amino vs. Fluoro Groups: The para-aminophenyl analog (2-(4-aminophenyl)-N,N-dimethylacetamide) exhibits polar NH₂ substituents, contrasting with the electron-withdrawing fluorine in the target compound. This difference may influence solubility and reactivity .

Physicochemical and Pharmacological Properties

Melting Points and Stability

  • The ortho-fluorophenyl group may lower melting points compared to diphenyl analogs (e.g., N-(3,4-difluorophenyl)-2,2-diphenylacetamide, m.p. 403–405 K) due to reduced crystallinity .
  • Safety data for 2-(4-aminophenyl)-N,N-dimethylacetamide (GHS-compliant handling) suggest similar precautions for the fluorinated variant .

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